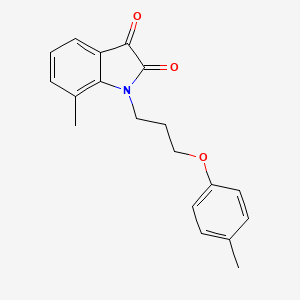

7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione

Description

7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative characterized by a methyl group at the 7-position of the indole ring and a 3-p-tolyloxy-propyl chain attached to the nitrogen atom.

Properties

IUPAC Name |

7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)23-12-4-11-20-17-14(2)5-3-6-16(17)18(21)19(20)22/h3,5-10H,4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEUUMBLQHUPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and p-tolyloxy-propyl intermediates.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives with different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Catalysts: Catalysts like palladium on carbon, platinum, and nickel can facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

Industry: It is used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Positional Isomerism : The 5-methyl isomer () differs in methyl placement, which may alter steric interactions and electronic distribution compared to the 7-methyl analog.

- Substituent Variations : The p-tolyloxy group (para-substituted) in the target compound contrasts with o-tolyloxy (ortho-substituted) in , impacting steric hindrance and solubility.

- Dimeric vs. Monomeric Structures: The dimeric piperazine derivative () exhibits significantly higher molecular weight, suggesting distinct pharmacokinetic behavior .

Analysis of Physicochemical Properties

Table 2: LogP and Functional Group Influence

Key Observations:

Crystallographic Tools:

- SHELX Suite : Widely used for small-molecule refinement (e.g., SHELXL) and structure solution (SHELXS) .

- OLEX2 : Integrated software for structural visualization and analysis, supporting robust refinement workflows .

Research Findings and Functional Implications

Limitations:

- Direct biological activity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.

- LogP values for positional isomers (5-methyl vs.

Biological Activity

7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione is a synthetic compound characterized by its unique indole core structure, which is common in many biologically active molecules. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | 7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |

| Molecular Formula | C19H19NO3 |

| Molecular Weight | 313.36 g/mol |

| CAS Number | 620932-23-2 |

| InChI Key | InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)23-12-4-11-20-17-14(2)5-3-6-16(17)18(21)19(20)22/h3,5-10H,4,11-12H2,1-2H3 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, experiments conducted on breast cancer cells indicated that treatment with this compound resulted in significant cell death compared to untreated controls.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It may bind to receptors on cell surfaces, influencing cellular signaling pathways.

Understanding these mechanisms is essential for elucidating the therapeutic potential of this compound.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cancer Cell Apoptosis : Research conducted on human breast cancer MCF-7 cells showed that treatment with varying concentrations (5–50 µM) of the compound led to increased apoptosis rates as assessed by flow cytometry.

- Anti-inflammatory Activity : In a model of induced inflammation in mice, administration of the compound significantly reduced swelling and pain responses compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.